α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt
Description
α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt (CAS: 1346602-89-8) is a stable isotope-labeled derivative of glycerophosphoric acid. It is synthesized by replacing three carbon atoms in the glycerol backbone with ¹³C isotopes, forming a bis-cyclohexylammonium salt to enhance stability and solubility. The compound’s molecular formula is C₁₂¹³C₃H₃₅N₂O₆P, with a molecular weight of 373.4 g/mol . It is commonly used in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in mass spectrometry due to its isotopic purity and predictable fragmentation patterns .
Properties
CAS No. |
1346602-89-8 |
|---|---|
Molecular Formula |
C9H22NO6P |
Molecular Weight |
274.227 |
IUPAC Name |
cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;1+1,2+1,3+1 |
InChI Key |
KRPIJKAIDSXSIO-BURVIEGVSA-N |
SMILES |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
Synonyms |
1,2,3-Propanetriol-13C3 1-(Dihydrogen Phosphate) Cyclohexanamine; Sα-Glycerophosphate-13C3 Cyclohexylamine Salt; Glycerol-13C3 3-Phosphate Dicyclohexylammonium Salt; |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
-
13C-Labeled Glycerol Preparation :
-
13C3-glycerol is synthesized via isotopic exchange or enzymatic catalysis using carbon-13 sources (e.g., 13CO2).
-
-
Phosphorylation :
Salt Formation with Cyclohexylamine
The phosphoric acid group is neutralized with cyclohexylamine to form the bis-ammonium salt.
Reaction Protocol
-
Neutralization :
-
Glycerophosphoric acid (13C3-labeled) is dissolved in aqueous or organic solvent (e.g., ethanol).
-
Cyclohexylamine is added in a 2:1 molar ratio (two amines per phosphoric acid group).
-
-
Crystallization :
Key Parameters
| Parameter | Optimal Range | Impact |
|---|---|---|
| Molar ratio (amine:acid) | 2:1 | Ensures complete neutralization |
| pH | 6–8 | Prevents hydrolysis of phosphate |
| Temperature | 20–25°C | Maximizes crystallization efficiency |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
13C NMR : Confirms 13C3 labeling at the glycerol backbone (e.g., δ 60–70 ppm for 13C-labeled carbons).
-
1H NMR : Confirms cyclohexylamine incorporation (δ 1.5–2.0 ppm for cyclohexyl protons).
Challenges and Considerations
-
Isotopic Enrichment : Achieving >99% 13C3 labeling requires high-purity 13C-glycerol.
-
Stability : The bis-cyclohexylammonium salt is hygroscopic and light-sensitive, necessitating storage under inert atmospheres.
-
Regulatory Compliance : Controlled substance handling due to potential biohazard risks.
Research Applications
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Biosynthetic Labeling | High isotopic fidelity | Limited to biological systems |
| Chemical Synthesis | Scalable, reproducible | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions: α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced under specific conditions to form phosphite derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glycerone phosphate derivatives, while reduction can produce glycerophosphite compounds .
Scientific Research Applications
α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic labeling experiments to trace metabolic pathways and study enzyme kinetics.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and as a standard in quality control processes
Mechanism of Action
The mechanism by which α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt exerts its effects involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. This enables the study of molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Isotopic Variants of Glycerol Derivatives
The table below compares α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt with structurally related isotopically labeled glycerol derivatives:
Key Observations :
- The ¹³C₃ labeling in α-Glycerophosphoric Acid-13C3 provides higher isotopic enrichment compared to single-¹³C analogs, improving sensitivity in tracer studies .
- The bis-cyclohexylammonium salt distinguishes it from non-salt forms (e.g., D-Glycerol-1-¹³C), enhancing water solubility and stabilizing the phosphate group for analytical applications .
Stereochemical and Spectral Properties
Evidence from NMR and optical rotation studies highlights differences in stereochemical behavior:
Critical Analysis :
Functional Group and Salt Form Comparisons
Phosphate vs. Non-Phosphate Derivatives:
- Unlike glycerol-d5 or D-Glycerol-1-¹³C, the phosphate group in α-Glycerophosphoric Acid-13C3 enables its role in phospholipid metabolism studies .
- Salt Forms : Bis-cyclohexylammonium salts are less hygroscopic than potassium or sodium salts (e.g., p-cresol sulfate-d7 potassium salt in ), improving shelf stability .
Research Implications and Limitations
- Strengths : The ¹³C₃ label and salt form make this compound ideal for quantitative metabolomics and isotope dilution mass spectrometry .
- Gaps: Limited data on its pharmacokinetics or enzymatic interactions compared to non-isotopic glycerophosphoric acid.
- Contradictions : Optical rotation values in show slight deviations from literature, possibly due to synthesis variability .
Biological Activity
α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt, also known as L-α-Glycerol phosphate bis(cyclohexylammonium) salt, is a phospholipid derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This compound plays a significant role in cellular metabolism, particularly in the synthesis and regulation of phospholipids and energy metabolism. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C₁₃H₃₃N₂O₆P
- CAS Number : 1346602-89-8
- Molecular Weight : 327.38 g/mol
α-Glycerophosphoric Acid is involved in several biochemical pathways:
- Phospholipid Synthesis : It serves as a precursor for the synthesis of phosphatidic acid and other glycerophospholipids, which are essential components of cellular membranes.
- Energy Metabolism : The compound is implicated in the regulation of glycolysis and gluconeogenesis, influencing energy production in cells.
- Cell Signaling : It may play a role in cell signaling pathways by modulating the activity of various enzymes and receptors involved in metabolic processes.
1. Neuroprotective Effects
Research indicates that α-Glycerophosphoric Acid exhibits neuroprotective properties. A study demonstrated that it could reduce neuronal apoptosis under oxidative stress conditions by modulating mitochondrial function and reducing reactive oxygen species (ROS) levels.
2. Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies have reported a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production when cells are treated with α-Glycerophosphoric Acid.
3. Metabolic Regulation
In animal models, administration of α-Glycerophosphoric Acid has been linked to improved glucose tolerance and insulin sensitivity, suggesting its potential use in managing metabolic disorders such as diabetes.
Case Studies
| Study | Findings |
|---|---|
| Neuroprotection Study | Demonstrated reduced neuronal cell death in models of oxidative stress with α-Glycerophosphoric Acid treatment, indicating its protective role against neurodegeneration. |
| Inflammation Study | Showed significant reduction in IL-6 and TNF-α levels in macrophage cultures treated with α-Glycerophosphoric Acid, highlighting its anti-inflammatory potential. |
| Diabetes Model | In diabetic rats, α-Glycerophosphoric Acid improved blood glucose levels and enhanced insulin sensitivity compared to control groups. |
Research Findings
Recent studies have explored various aspects of α-Glycerophosphoric Acid's biological activity:
Q & A
Basic Research Questions
Q. How is α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt synthesized and purified to ensure isotopic and chemical purity?
- Methodology : Synthesis involves reacting α-glycerophosphoric acid-13C3 with cyclohexylamine under controlled pH (e.g., pH 6.3), followed by titration with 0.5 equivalents of cyclohexylamine to stabilize the bis-cyclohexylammonium salt form. Purification includes lyophilization and characterization via NMR to confirm isotopic labeling (e.g., 13C signals at δ 74.9–71.4 ppm) and optical rotation measurements ([α]D^20 = ±3.6–4.0 at pH 9) .
- Key Data : NMR spectra (1H, 13C, 31P) and HRMS (ESI) data (e.g., m/z 259.0222 for the free acid) are critical for verifying isotopic enrichment and salt stoichiometry .
Q. What analytical techniques are most effective for characterizing the enantiomeric purity of this compound?
- Methodology : Use polarized light-based optical rotation measurements at varying pH (e.g., pH 2 vs. pH 9) to detect enantiomeric inversion. For example, the free acid form ([α]D^20 = -10.7 at pH 2) inverts to +3.9 upon conversion to the ammonium salt at pH 9, with deviations from literature values (e.g., +3.4 vs. +3.6) indicating potential impurities or solvent effects .
- Advanced NMR : Titration with cyclohexylamine (0.5 eq.) sharpens NMR resonances, resolving ambiguities in proton environments (e.g., δ 4.12–4.02 ppm for glycerol backbone protons) .
Advanced Research Questions
Q. How does the 13C3 isotopic labeling influence metabolic tracing studies in glycerophospholipid biosynthesis?
- Methodology : Incorporate the compound into lipid biosynthesis assays (e.g., phospholipid remodeling) and track 13C enrichment via LC-MS or 13C-NMR. The labeled glycerol backbone enables precise tracing of phosphatidic acid or phosphatidylcholine metabolism, as seen in studies with analogous 13C-labeled glycerophosphocholine derivatives .
- Key Challenge : Account for isotopic dilution effects in cellular systems, which may reduce signal-to-noise ratios in mass spectrometry .
Q. What experimental strategies resolve contradictions in optical rotation data between synthesized batches and literature values?
- Methodology :
pH Optimization : Adjust pH to match literature conditions (e.g., pH 6.3 for midpoint inversion) to standardize measurements.
Counterion Analysis : Verify cyclohexylamine stoichiometry via 1H-NMR integration (e.g., δ 1.34–1.11 ppm for cyclohexyl protons) to rule out excess counterions affecting rotation .
Solvent Calibration : Use D2O as a solvent to minimize proton exchange broadening, ensuring reproducible optical activity measurements .
Q. How can researchers optimize solubility and stability in enzymatic assays involving this compound?
- Methodology :
- Buffer Selection : Use phosphate-buffered saline (PBS) or basal salt media (BSM) containing MgSO4 and K2SO4 to mimic physiological ionic strength, preventing aggregation .
- Temperature Control : Store solutions at 4°C and avoid freeze-thaw cycles to maintain ammonium salt stability .
Critical Considerations
- Isotopic Integrity : Confirm 13C3 incorporation via 13C-NMR splitting patterns (e.g., doublets at δ 74.8 ppm) to rule out partial labeling .
- Counterion Effects : Excess cyclohexylamine can distort NMR spectra; use titration to achieve 1:2 (acid:amine) stoichiometry .
- Biological Relevance : Validate metabolic tracing results with unlabeled controls to distinguish endogenous vs. labeled pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
